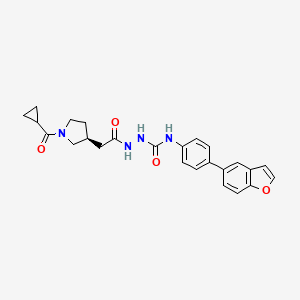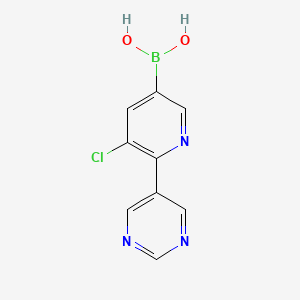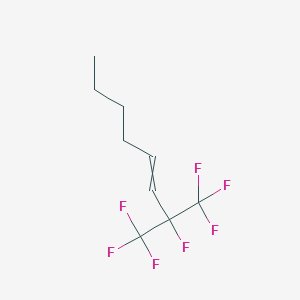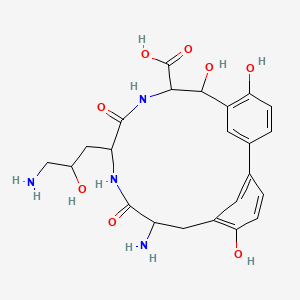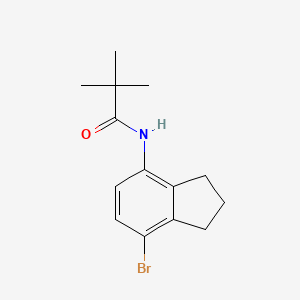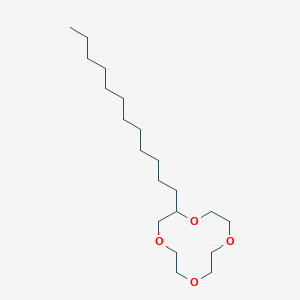
2-Dodecyl-1,4,7,10-tetraoxacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-1,4,7,10-tetraoxacyclododecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it useful in a variety of scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane typically involves the reaction of 1,4,7,10-tetraoxacyclododecane with a dodecyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Dodecyl-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as sodium, potassium, and calcium.
Substitution Reactions: The ether groups in the compound can undergo nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of ether groups suggests potential reactivity under strong oxidative or reductive conditions.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-1,4,7,10-tetraoxacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Its ability to form complexes with metal ions makes it useful in studying ion transport and membrane biology.
Medicine: The compound’s metal ion complexation properties are explored in drug delivery systems and diagnostic imaging.
Industry: It is used in the extraction and separation of metal ions in various industrial processes
Wirkmechanismus
The primary mechanism by which 2-Dodecyl-1,4,7,10-tetraoxacyclododecane exerts its effects is through the formation of stable complexes with metal ions. The ether oxygen atoms in the compound’s ring structure coordinate with metal ions, stabilizing them and facilitating their transport or separation. This complexation can affect various molecular targets and pathways, depending on the specific metal ion involved .
Vergleich Mit ähnlichen Verbindungen
2-Dodecyl-1,4,7,10-tetraoxacyclododecane can be compared with other crown ethers such as:
12-Crown-4: Similar in structure but with a smaller ring size, making it selective for smaller metal ions like lithium and sodium.
18-Crown-6: Larger ring size, making it suitable for complexing larger metal ions like potassium and cesium.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative used extensively in biomedical imaging due to its ability to form stable complexes with a variety of metal ions.
This compound is unique due to its specific ring size and the presence of a dodecyl group, which can influence its solubility and complexation properties.
Eigenschaften
CAS-Nummer |
102725-12-2 |
|---|---|
Molekularformel |
C20H40O4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-dodecyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-20-19-23-16-15-21-13-14-22-17-18-24-20/h20H,2-19H2,1H3 |
InChI-Schlüssel |
RRYFEEHCAUSEFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1COCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
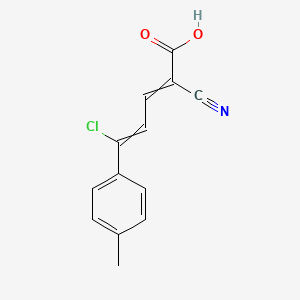
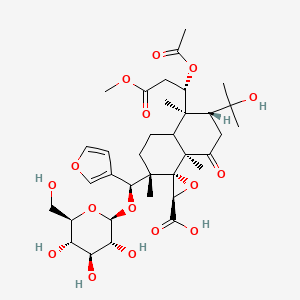
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
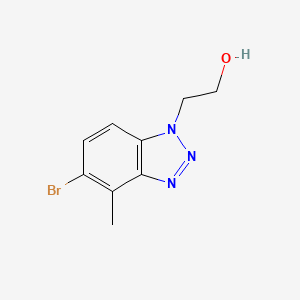
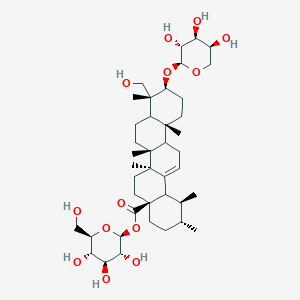
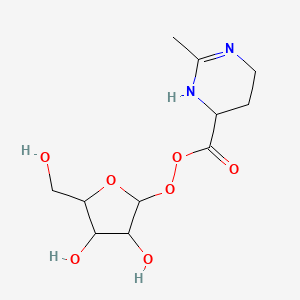
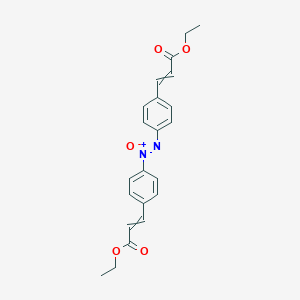
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
